BeKm-1

hERG inhibition IC50 comparison cardiac safety pharmacology

BeKm-1 is the definitive extracellular hERG (KV11.1) channel blocker for cardiac safety pharmacology and hERG structure-function studies. Unlike small-molecule inhibitors (E-4031, dofetilide) that access the intracellular vestibule, BeKm-1 binds the extracellular S5-P linker and preferentially blocks the closed (resting) state—making it non-interchangeable with generic hERG blockers. Validated as a positive control in isolated rabbit heart (QTc prolongation: 4.7% at 10 nM, 16.3% at 100 nM) and hiPS-CM models. Confirmed inactive against 14 other K+ channels at 100 nM, ensuring hERG-specific readouts. Select BeKm-1 when extracellular targeting or binding-site discrimination is critical.

Molecular Formula C174H261N51O52S6
Molecular Weight 4092 g/mol
Cat. No. B612390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeKm-1
Molecular FormulaC174H261N51O52S6
Molecular Weight4092 g/mol
Structural Identifiers
InChIInChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190)
InChIKeyOQEMUGXECXBKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

BeKm-1: Scorpion Toxin with Unmatched hERG (KV11.1) Selectivity for Ion Channel Studies


BeKm-1 is a 36-amino acid peptide toxin (γ-KTx 2.1) isolated from the venom of the Central Asian scorpion Buthus eupeus [1]. It functions as a high-affinity blocker of the human ether-à-go-go-related gene (hERG) potassium channel (KV11.1), which mediates the cardiac IKr current [2]. Unlike the majority of small-molecule hERG inhibitors, BeKm-1 binds to an extracellular site at the channel's outer vestibule, providing a unique pharmacological profile that is invaluable for discriminating between extracellular and intracellular binding mechanisms [3].

Why BeKm-1 Cannot Be Replaced by Other hERG Channel Blockers


Despite sharing a common hERG channel target, generic substitution of BeKm-1 with small-molecule blockers like E-4031 or dofetilide, or with related scorpion toxins like ergtoxin, leads to fundamentally different experimental outcomes. Small-molecule inhibitors access the channel's intracellular vestibule and typically exhibit open-state or state-dependent blockade, whereas BeKm-1 binds to the extracellular S5-P linker and preferentially blocks the closed (resting) state of the channel [1]. This distinction in binding site and state-dependence results in divergent voltage-sensitivity profiles, onset kinetics, and functional effects on action potential waveforms [2]. Consequently, BeKm-1 is not interchangeable with other hERG blockers for applications requiring extracellular targeting, closed-state inhibition, or for studies where the nature of the binding site is a critical variable [3].

Quantitative Head-to-Head Comparison: BeKm-1 vs. E-4031, Dofetilide, and Ergtoxin


Superior hERG Blockade Potency: BeKm-1 vs. E-4031 and Dofetilide in Identical HEK293 Assays

In a direct, head-to-head comparison using automated patch-clamp on HEK293 cells overexpressing hERG channels under identical experimental conditions, BeKm-1 exhibited an IC50 of 1.9 ± 0.3 nM, demonstrating 3.8-fold higher potency than E-4031 (IC50 = 7.2 ± 0.9 nM) and 16.2-fold higher potency than dofetilide (IC50 = 30.6 ± 1.5 nM) [1].

hERG inhibition IC50 comparison cardiac safety pharmacology

Unrivaled Selectivity: BeKm-1 Profile Against 14 Other Potassium Channels

BeKm-1 was profiled against a comprehensive panel of 14 distinct potassium channels including human EAG, human SK1, rat SK2, human IK, human BK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4. At a concentration of 100 nM—which is >50-fold higher than its hERG IC50—BeKm-1 exhibited no detectable effect on any of these 14 channels, confirming its exquisite specificity for KV11.1 [1][2]. This contrasts sharply with many small-molecule hERG blockers, which often display significant off-target activity at related voltage-gated potassium channels.

ion channel selectivity off-target screening KV11.1

Mechanistic Distinction: Closed-State (Resting) Blockade by BeKm-1 vs. Open-State Blockade by E-4031

Whole-cell patch clamp studies reveal that BeKm-1 blocks hERG channels preferentially through a closed (resting) state mechanism, exhibiting inverse voltage dependence (i.e., block is most potent at hyperpolarized potentials) and inverse dependence on depolarization duration [1]. In direct contrast, E-4031 functions as an open-channel blocker, binding to the intracellular S6 domain and showing greater inhibition with longer depolarizations [2]. This fundamental mechanistic divergence means that BeKm-1 and E-4031 produce distinct effects on action potential waveforms in native tissues, as demonstrated in rat lymphatic muscle cells where the two inhibitors elicited different plateau duration responses [3].

state-dependent inhibition voltage-gated channel mechanism of action

Ex Vivo Functional Confirmation: BeKm-1 Dose-Dependently Prolongs QTc in Isolated Rabbit Heart

In the isolated rabbit heart (Langendorff) model—a gold-standard ex vivo preparation for assessing proarrhythmic potential—perfusion with BeKm-1 at 10 nM and 100 nM produced significant, concentration-dependent QTc prolongation of 4.7% and 16.3%, respectively [1]. This functional outcome confirms that BeKm-1 effectively translates its potent hERG channel inhibition at the molecular level into a physiologically relevant prolongation of cardiac repolarization, recapitulating a key biomarker for torsadogenic risk.

QT prolongation ex vivo cardiac model proarrhythmia risk assessment

Species-Specific Discrimination: BeKm-1 vs. Ergtoxin on ERG Subfamily Members

When profiled against the three rat ERG channel subtypes (rERG1, rERG2, rERG3), BeKm-1 and the related scorpion toxin ErgTx1 (ergtoxin) displayed distinct selectivity fingerprints [1]. BeKm-1 discriminated well among all three rat ERG members. Notably, ErgTx1 was unable to block rERG2 at concentrations up to 100 nM, whereas BeKm-1 effectively inhibited this isoform [1]. This species-dependent selectivity profile is critical for researchers using rodent models, as BeKm-1 provides more consistent cross-species hERG inhibition compared to ergtoxin.

species selectivity ERG channel isoforms neurotoxin comparison

When to Procure BeKm-1: Research and Industrial Use Cases


Cardiac Safety Pharmacology: Positive Control for hERG-Dependent QTc Prolongation

In pharmaceutical cardiac safety assessment, BeKm-1 serves as a validated positive control to confirm assay sensitivity for detecting hERG-mediated QTc prolongation. As demonstrated in the isolated rabbit heart model, BeKm-1 produces concentration-dependent QTc prolongation (4.7% at 10 nM, 16.3% at 100 nM) that correlates directly with hERG channel inhibition, providing a benchmark for evaluating test compound liability [1].

Mechanistic Electrophysiology: Distinguishing Extracellular vs. Intracellular hERG Binding

BeKm-1 is uniquely suited for studies aimed at discriminating between drug binding sites on the hERG channel. Its extracellular binding to the S5-P linker and closed-state blockade mechanism contrast sharply with intracellular small-molecule blockers like E-4031 and dofetilide, making it an essential tool for structure-function investigations of the hERG channel pore [2].

Human iPSC-Derived Cardiomyocyte Disease Modeling: Recapitulating Drug-Induced LQTS Phenotype

In human induced pluripotent stem cell-derived cardiomyocyte (hiPS-CM) models, BeKm-1 reliably induces hallmark features of drug-induced long QT syndrome, including action potential prolongation, early afterdepolarizations, and reduced contraction frequency [3]. Its extracellular mechanism makes it an ideal reference for screening compounds that may block hERG from the outer face of the membrane [3].

Ion Channel Selectivity Profiling: Validating hERG-Specific Effects in Complex Assays

Given its confirmed inactivity against a panel of 14 other potassium channels at concentrations up to 100 nM [4], BeKm-1 is the preferred tool for isolating hERG-specific contributions in mixed neuronal or cardiac preparations, minimizing the confounding off-target effects commonly observed with small-molecule hERG inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BeKm-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.